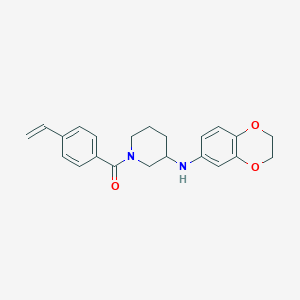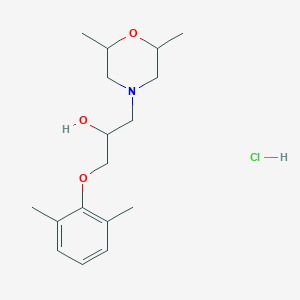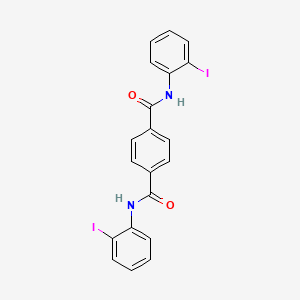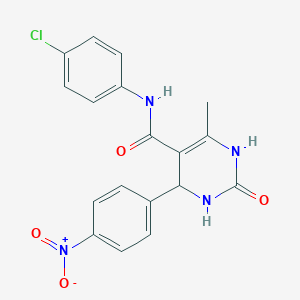![molecular formula C13H17N3O3 B4932916 N-(4-ethoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4932916.png)
N-(4-ethoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EPHA is a hydrazide derivative that exhibits potential pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. The compound has been synthesized using various methods, including the reaction of 4-ethoxybenzoyl chloride with hydrazine hydrate, followed by the reaction of the resulting product with isopropylidene malonic acid.
Wirkmechanismus
The mechanism of action of EPHA involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of pro-inflammatory prostaglandins. EPHA has been shown to selectively inhibit the COX-2 isoform, which is upregulated in response to inflammation and plays a key role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
EPHA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. The compound has been shown to reduce pain and fever by inhibiting the production of pro-inflammatory cytokines and reducing the activity of COX-2. Additionally, EPHA has been investigated for its potential as an anti-tumor agent due to its ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
EPHA has several advantages for use in lab experiments, including its high purity and stability. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, EPHA has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on EPHA, including investigating its potential as an anti-tumor agent in humans, exploring its effects on other inflammatory pathways, and developing new methods for synthesizing the compound. Additionally, further studies are needed to fully understand the safety and efficacy of EPHA in clinical settings.
In conclusion, EPHA is a promising compound that exhibits potential pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. The compound has been extensively studied in animal models, and there is potential for further research to explore its potential as an anti-tumor agent and its effects on other inflammatory pathways. However, further studies are needed to fully understand the safety and efficacy of EPHA in clinical settings.
Synthesemethoden
The synthesis of EPHA involves the reaction of 4-ethoxybenzoyl chloride with hydrazine hydrate, followed by the reaction of the resulting product with isopropylidene malonic acid. The product is then purified using recrystallization to obtain a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
EPHA has been extensively studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain and fever in animal models. Additionally, EPHA has been investigated for its potential as an anti-tumor agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-N'-(propan-2-ylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-4-19-11-7-5-10(6-8-11)14-12(17)13(18)16-15-9(2)3/h5-8H,4H2,1-3H3,(H,14,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHFQUXGYWCPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4932842.png)

methyl]amine](/img/structure/B4932858.png)
![2-[2-(2,6-dimethyl-1-piperidinyl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4932866.png)

![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B4932879.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4932883.png)
![N-(4-bromophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4932887.png)

![1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B4932897.png)


![3-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4932941.png)

